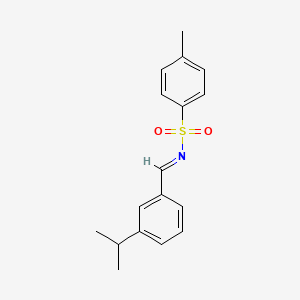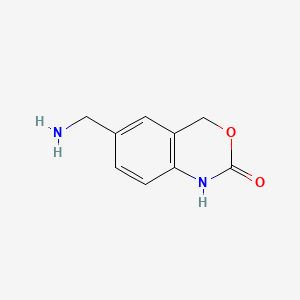
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that contains both an amine and a benzoxazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of 2-aminophenol with formaldehyde and a suitable amine under acidic conditions. The reaction proceeds through a Mannich-type condensation, forming the benzoxazinone ring system. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to more saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .
Applications De Recherche Scientifique
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs with various therapeutic effects.
Industry: It can be used in the production of polymers, dyes, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxynaphthalene: This compound shares a similar benzoxazinone structure but lacks the aminomethyl group.
Aminocaproic Acid: Although structurally different, it shares the presence of an amine group and has similar biological activities.
Uniqueness
6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its combination of a benzoxazinone ring and an aminomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
6-(aminomethyl)-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H10N2O2/c10-4-6-1-2-8-7(3-6)5-13-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) |
Clé InChI |
PENRUKXXSBIUOH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)CN)NC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13648355.png)
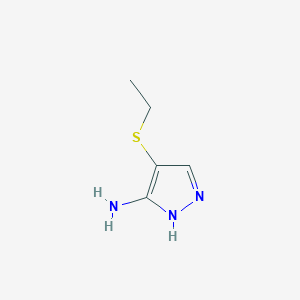

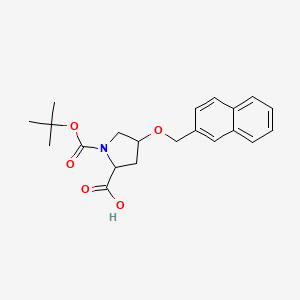

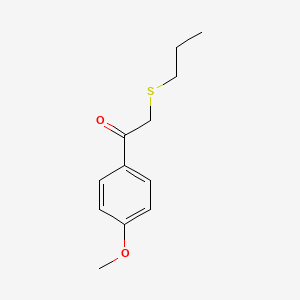
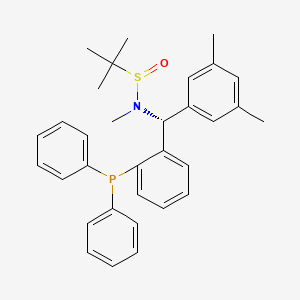
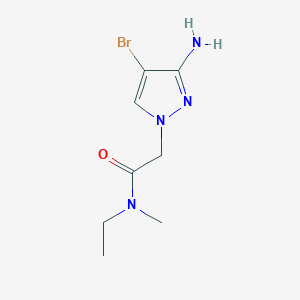
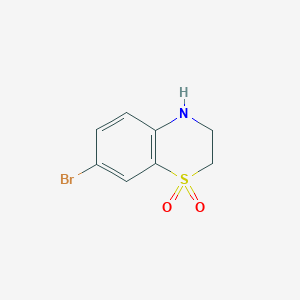
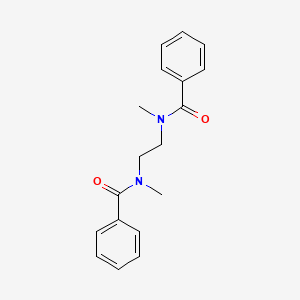
![Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13648393.png)

![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
